Cas no 754-10-9 (2,2,2-Trimethylacetamide)
2,2,2-Trimethylacetamide Chemical and Physical Properties
Names and Identifiers
-
- Trimethylacetamide
- Pivalamide
- Trimethylacetamide, (Pivalamide)
- 2,2-Dimethylpropionamide
- 2,2,2-Trimethylacetamide
- 2,2-dimethylpropanamide
- Propanamide,2,2-dimethyl-
- 2,2-dimethylpropaneamide
- 2,2-dimethyl-propyl-amide
- Pivaloylamide
- Propanamide,2,2-dimethyl
- tert-butyl amide
- NSC 17584
- Neopentanamide
- Pivalic acid amide
- Propanamide, 2,2-dimethyl-
- 2,2-Dimethyl-propionamide
- Trimethylacetamide, 98%
- FES86MR7ZI
- XIPFMBOWZXULIA-UHFFFAOYSA-N
- trimethylacetarnide
- trimethyl acetamide
- NSC17584
- TAY
- alpha,alpha-dimethylpropionamide
- XIPFMB
- Q-102043
- DS-10181
- MFCD00008011
- PB47992
- P0819
- InChI=1/C5H11NO/c1-5(2,3)4(6)7/h1-3H3,(H2,6,7)
- UNII-FES86MR7ZI
- DTXSID6061072
- HMS1763O22
- AKOS000282747
- A9605
- AC-907/25014088
- Z56895677
- .ALPHA.,.ALPHA.-DIMETHYLPROPIONAMIDE
- XIPFMBOWZXULIA-UHFFFAOYSA-
- CS-W021470
- EINECS 212-043-4
- NS00037708
- AC2528
- Q7199623
- CHEMBL345235
- BDBM50226158
- SY037452
- FT-0632896
- NSC-17584
- Pivaloylamine
- SCHEMBL2484
- EN300-49244
- 754-10-9
- DB-055956
- propane, 2-carbamoyl-2-methyl-
-
- MDL: MFCD00008011
- Inchi: 1S/C5H11NO/c1-5(2,3)4(6)7/h1-3H3,(H2,6,7)
- InChI Key: XIPFMBOWZXULIA-UHFFFAOYSA-N
- SMILES: O=C(C(C)(C)C)N
- BRN: 1742147
Computed Properties
- Exact Mass: 101.08400
- Monoisotopic Mass: 101.084064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 80.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.5
Experimental Properties
- Color/Form: White powder
- Density: 0.903±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 153.0 to 156.0 deg-C
- Boiling Point: 212°C
- Flash Point: 78.7±18.7 ºC,
- Refractive Index: 1.4380 (estimate)
- Solubility: Slightly soluble (17 g/l) (25 º C),
- PSA: 43.09000
- LogP: 1.21810
- Solubility: Not determined
2,2,2-Trimethylacetamide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,2,2-Trimethylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093938-5g |
Trimethylacetamide |
754-10-9 | >98.0%(GC)(N) | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 093938-25g |
Trimethylacetamide |
754-10-9 | >98.0%(GC)(N) | 25g |
£18.00 | 2022-03-01 | |
| Fluorochem | 093938-100g |
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754-10-9 | >98.0%(GC)(N) | 100g |
£66.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160454-100g |
2,2,2-Trimethylacetamide |
754-10-9 | ≥98.0% | 100g |
¥195.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160454-5g |
2,2,2-Trimethylacetamide |
754-10-9 | ≥98.0% | 5g |
¥32.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160454-25g |
2,2,2-Trimethylacetamide |
754-10-9 | ≥98.0% | 25g |
¥59.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160454-500g |
2,2,2-Trimethylacetamide |
754-10-9 | ≥98.0% | 500g |
¥872.90 | 2023-09-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11319-10g |
2,2,2-Trimethylacetamide, 98+% |
754-10-9 | 98+% | 10g |
¥830.00 | 2023-01-30 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11319-50g |
2,2,2-Trimethylacetamide, 98+% |
754-10-9 | 98+% | 50g |
¥2958.00 | 2023-01-30 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11319-250g |
2,2,2-Trimethylacetamide, 98+% |
754-10-9 | 98+% | 250g |
¥12538.00 | 2023-01-30 |
2,2,2-Trimethylacetamide Suppliers
2,2,2-Trimethylacetamide Related Literature
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2,2,2-Trimethylacetamide
Recent Advances in the Study of 2,2,2-Trimethylacetamide (CAS: 754-10-9) in Chemical Biology and Pharmaceutical Research
2,2,2-Trimethylacetamide (CAS: 754-10-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug development. This compound, also known as pivalamide, is characterized by its tert-butyl group attached to an amide functional group, which imparts steric hindrance and metabolic stability. Recent studies have explored its utility as a building block in medicinal chemistry, particularly in the design of prodrugs and enzyme inhibitors. This research brief aims to synthesize the latest findings on 2,2,2-Trimethylacetamide, highlighting its chemical properties, biological activities, and emerging applications in therapeutic development.
One of the key areas of investigation has been the role of 2,2,2-Trimethylacetamide in enhancing the pharmacokinetic profiles of drug candidates. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that incorporating this moiety into antiviral compounds significantly improved their metabolic stability and oral bioavailability. The researchers attributed this effect to the steric bulk of the tert-butyl group, which shields the amide bond from enzymatic degradation. Furthermore, molecular dynamics simulations revealed that 2,2,2-Trimethylacetamide-containing compounds exhibited favorable binding interactions with target proteins, suggesting its potential as a versatile pharmacophore.
In addition to its applications in drug design, recent research has explored the use of 2,2,2-Trimethylacetamide as a solvent and reaction medium in chemical synthesis. A 2024 study in Organic Process Research & Development reported that this compound could serve as a green alternative to traditional polar aprotic solvents, offering advantages such as low toxicity and high thermal stability. The study also highlighted its compatibility with various catalytic systems, making it a promising candidate for large-scale pharmaceutical manufacturing. These findings underscore the dual utility of 2,2,2-Trimethylacetamide in both medicinal chemistry and process optimization.
Another notable development is the investigation of 2,2,2-Trimethylacetamide derivatives as potential therapeutics for neurodegenerative diseases. A preclinical study published in ACS Chemical Neuroscience in 2023 identified several analogs that exhibited neuroprotective effects in models of Alzheimer's disease. The researchers proposed that the tert-butyl group might facilitate blood-brain barrier penetration, while the amide functionality enabled interactions with key neuronal targets. Although further validation is required, these results open new avenues for the development of 2,2,2-Trimethylacetamide-based central nervous system (CNS) drugs.
Despite these promising advances, challenges remain in the widespread adoption of 2,2,2-Trimethylacetamide in pharmaceutical applications. Recent reviews have pointed to the need for more comprehensive toxicological studies, particularly regarding long-term exposure effects. Additionally, synthetic routes to 2,2,2-Trimethylacetamide derivatives often require optimization to improve yields and reduce costs. Addressing these limitations will be critical for translating laboratory findings into clinically viable therapies.
In conclusion, 2,2,2-Trimethylacetamide (CAS: 754-10-9) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique structural features enable diverse applications, from drug design to green chemistry. As research continues to uncover its full potential, this molecule is poised to play an increasingly important role in the development of next-generation therapeutics. Future studies should focus on expanding its therapeutic scope, optimizing synthetic methodologies, and ensuring safety profiles for human use.
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